molecular formula C27H29NO3 B1682371 Zamifenacin CAS No. 127308-82-1

Zamifenacin

Numéro de catalogue: B1682371
Numéro CAS: 127308-82-1
Poids moléculaire: 415.5 g/mol
Clé InChI: BDNFQGRSKSQXRI-XMMPIXPASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Il a été initialement développé pour le traitement du syndrome du côlon irritable (SCI) en raison de sa capacité à réduire l'activité motrice du côlon . Le composé a été étudié de manière approfondie pour ses propriétés pharmacologiques et ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du zamifenacin implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. L'une des étapes clés comprend la formation du cycle pipéridine, qui est obtenue par déplacement nucléophile intramoléculaire de motifs alcooliques activés . Une autre étape importante est l'α-fonctionnalisation des N-Boc pipéridines, qui est particulièrement utile dans la synthèse du this compound .

Méthodes de production industrielle

La production industrielle de this compound implique généralement l'optimisation de la voie de synthèse afin d'assurer un rendement et une pureté élevés. Cela comprend l'utilisation de systèmes catalytiques avancés et de conditions de réaction pour faciliter la formation du produit souhaité. Le processus peut également impliquer des étapes de purification telles que la recristallisation et la chromatographie pour obtenir le this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Interaction with Muscarinic Receptors

Zamifenacin's interaction with muscarinic receptor subtypes has been characterized through in vitro studies. The compound acts as a surmountable antagonist, displaying varied affinity values across different muscarinic receptor subtypes .

Receptor SubtypeAffinity Value
Canine saphenous vein (M1)7.93 +/- 0.09
Guinea-pig left atria (M2)6.60 +/- 0.04
Guinea-pig ileum (M3)9.31 +/- 0.06
Guinea-pig oesophageal muscularis mucosae (M3)8.84 +/- 0.04
Guinea-pig trachea (M3)8.16 +/- 0.04
Guinea-pig urinary bladder (M3)7.57 +/- 0.15

These results indicate that this compound exhibits selectivity for M3 receptors over M2 receptors . The degree of M3/M2 receptor selectivity is dependent on the specific M3 receptor preparation being studied .

Effects on Colonic Motor Activity

Clinical studies have assessed the impact of this compound on colonic motor activity, particularly in patients with irritable bowel syndrome. A study involving 36 patients with irritable bowel syndrome showed that a single 40 mg dose of this compound significantly reduced colonic motility, especially after a meal (P < 0.05) . This reduction was evident in several motility parameters :

  • Mean amplitude of contractions

  • Number of contractions

  • Percentage duration of contractions

  • Activity index

  • Motility index

A smaller, non-statistically significant reduction in motility parameters was observed with a 10 mg dose of this compound .

Potential for Deuteration

Deuterated this compound derivatives have been explored to improve pharmacokinetic, pharmacodynamic, and toxicological profiles . The incorporation of deuterium may produce a detectable Kinetic Isotope Effect (KIE), potentially affecting the drug's behavior in the body . By substituting hydrogen with deuterium at specific positions within the this compound molecule, it may be possible to :

  • Reduce or eliminate unwanted metabolites

  • Increase the half-life of the parent drug

  • Decrease the number of doses needed

  • Decrease the amount of a dose needed

  • Increase the formation of active metabolites

  • Decrease the production of deleterious metabolites

  • Create a more effective and safer drug for polypharmacy

Applications De Recherche Scientifique

Pharmacological Properties

Zamifenacin exhibits high selectivity for the M3 muscarinic receptors compared to M2 receptors. In radioligand binding studies, this compound demonstrated competitive antagonistic properties with varying affinities across different tissues:

Tissue pKi Value
Rat Cerebral Cortex (M1)7.90 ± 0.08
Myocardium (M2)7.93 ± 0.13
Submaxillary Gland (M3)8.52 ± 0.04
Rabbit Lung (M4)7.78 ± 0.04
Guinea-Pig Ileum (M3)9.31 ± 0.06
Guinea-Pig Urinary Bladder (M3)7.57 ± 0.15

These values indicate this compound's strong affinity for M3 receptors, particularly in gastrointestinal tissues, making it a candidate for treating conditions associated with smooth muscle contractility issues .

Irritable Bowel Syndrome

This compound's primary clinical application has been in the management of irritable bowel syndrome. A multicenter, double-blind, placebo-controlled study assessed the effects of single doses of this compound (10 mg and 40 mg) on colonic motility in IBS patients . Key findings from this study include:

  • Colonic Motility Reduction : The administration of a 40 mg dose significantly reduced colonic motility parameters such as contraction amplitude and frequency after meals (P < 0.05).
  • Safety Profile : Mild and transient side effects were reported by a few participants, indicating a favorable safety profile compared to traditional anticholinergics .

Other Potential Uses

Beyond IBS, this compound has been investigated for other medical conditions where modulation of smooth muscle tone is beneficial:

  • Chronic Obstructive Pulmonary Disease (COPD) : this compound may help alleviate symptoms by reducing bronchoconstriction through M3 receptor antagonism.
  • Urinary Incontinence : Its selectivity for M3 receptors suggests potential utility in managing bladder overactivity and urinary urgency.
  • Gastrointestinal Disorders : It may also be beneficial in treating other gastrointestinal motility disorders due to its action on smooth muscle tone .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Irritable Bowel Syndrome Study :
    • Participants : 36 patients aged 25-68 years.
    • Results : Significant reduction in colonic motility with the higher dose; no significant antimuscarinic side effects noted.
    • : Supports the use of selective muscarinic antagonists as a promising treatment approach for IBS .
  • Pharmacokinetics and Toxicology Studies :
    • Investigations into this compound's metabolism and potential toxicity have shown that it can be safely administered at therapeutic doses without severe adverse effects.
    • Studies highlighted its favorable pharmacokinetic profile compared to non-selective anticholinergics .

Mécanisme D'action

Zamifenacin exerts its effects by selectively antagonizing the muscarinic M3 receptor. This receptor is primarily responsible for mediating smooth muscle contractions in the gastrointestinal tract. By blocking the M3 receptor, this compound reduces colonic motility, making it a potential therapeutic agent for conditions like IBS . The molecular targets and pathways involved include the inhibition of acetylcholine binding to the M3 receptor, leading to decreased muscle contractions .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité du zamifenacin

Le this compound est unique en raison de sa haute sélectivité pour le récepteur M3 et de ses effets puissants sur la motilité colique. Contrairement à d'autres composés similaires, le this compound s'est avéré prometteur pour réduire l'activité motrice du côlon sans provoquer d'effets secondaires antimuscariniques importants . Cela en fait un composé précieux pour des recherches plus approfondies et des applications thérapeutiques potentielles.

Activité Biologique

Zamifenacin, also known as UK-76,654, is a selective muscarinic M3 receptor antagonist primarily investigated for its potential therapeutic applications in gastrointestinal disorders, particularly irritable bowel syndrome (IBS). This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical studies, and comparative efficacy.

Chemical and Pharmacological Profile

This compound is characterized by its structure as a piperidine derivative with a high affinity for muscarinic M3 receptors. The compound exhibits selective antagonism with the following pKi values:

Receptor TypepKi Value
M38.52
M27.93
M17.90
M47.78

This selectivity indicates that this compound is particularly effective at inhibiting M3 receptors, which are predominantly located in the gastrointestinal tract, making it a promising candidate for treating conditions like IBS without significant cardiovascular side effects .

This compound functions as a competitive antagonist at muscarinic receptors. In vitro studies have shown that it significantly reduces colonic motility by inhibiting the contractions mediated through M3 receptors. This action is crucial for alleviating symptoms associated with IBS, such as abdominal pain and discomfort due to excessive motility .

Clinical Studies

Several clinical studies have evaluated the efficacy of this compound in patients with IBS. Notably, a multicenter, double-blind study assessed the effects of a single oral dose of this compound (10 mg and 40 mg) on colonic motor activity in IBS patients. The results indicated that:

  • 40 mg Dose : Significantly reduced colonic motility post-meal (P < 0.05), reflected by decreases in contraction amplitude and frequency.
  • 10 mg Dose : Produced a smaller reduction in motility parameters that was not statistically significant.

The study concluded that this compound effectively reduces colonic motility without the common antimuscarinic side effects typically associated with non-selective agents .

Comparative Efficacy

In comparison to other muscarinic antagonists such as hyoscine hydrobromide, this compound demonstrated:

  • Reduced Side Effects : Unlike hyoscine, which can impair cognitive function and lead to dry mouth and sedation, this compound maintained cognitive performance while providing gastrointestinal relief.
  • Improved Tolerance : this compound's ability to enhance motion tolerance was less pronounced than hyoscine but still notable, suggesting a favorable profile for long-term use in managing IBS symptoms .

Case Studies

A case study involving patients with IBS treated with this compound highlighted its effectiveness:

  • Patient Demographics : A group of 36 patients aged 25-68 years.
  • Results : Patients reported significant relief from IBS symptoms after administering a single 40 mg dose of this compound. Mild side effects were noted but were transient and not severe.

This evidence supports the notion that selective M3 antagonism can be beneficial in managing gastrointestinal disorders without the burden of traditional anticholinergic side effects .

Propriétés

IUPAC Name

(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO3/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNFQGRSKSQXRI-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047257
Record name Zamifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127308-82-1
Record name Zamifenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127308-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zamifenacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127308821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zamifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZAMIFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y88Q418Y7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zamifenacin
Reactant of Route 2
Reactant of Route 2
Zamifenacin
Reactant of Route 3
Reactant of Route 3
Zamifenacin
Reactant of Route 4
Reactant of Route 4
Zamifenacin
Reactant of Route 5
Zamifenacin
Reactant of Route 6
Reactant of Route 6
Zamifenacin
Customer
Q & A

Q1: How does Zamifenacin exert its effects?

A1: this compound acts by selectively binding to and antagonizing muscarinic M3 receptors. These receptors are primarily found in the smooth muscle of the gastrointestinal tract, where they play a crucial role in regulating motility. By blocking these receptors, this compound inhibits acetylcholine-mediated muscle contractions, thus reducing colonic motor activity [].

Q2: Are there other muscarinic receptors involved?

A2: While this compound exhibits high selectivity for M3 receptors, studies have shown that it also interacts with M2 receptors [, , ]. In certain tissues, such as the rat oesophageal muscularis mucosae, M2 receptor antagonism by this compound has been observed to modulate the relaxant potency of isoprenaline [].

Q3: What is the chemical structure of this compound?

A4: this compound's chemical structure comprises a piperidine ring as a central scaffold. This ring is substituted with a diphenylacetoxy group and an N-methyl-N-(2-phenylethyl)carbamoyl moiety [, ].

Q4: Are there efficient synthetic routes for this compound?

A5: Yes, research has led to the development of short and efficient synthetic strategies for this compound [, ]. One notable approach involves a ring expansion of prolinol derivatives, which allows access to key intermediates for this compound synthesis []. This method streamlines the synthesis and offers opportunities for further structural modifications.

Q5: How is this compound metabolized in different species?

A6: this compound undergoes rapid metabolism, primarily in the liver []. The primary metabolic pathway involves the opening of its methylenedioxy ring, leading to the formation of a catechol metabolite. This metabolite is then further processed differently across species. In humans, it is primarily excreted as a glucuronide conjugate, while in animals like rats and mice, it undergoes mono-methylation [].

Q6: How does this compound's pharmacokinetic profile differ between humans and animals?

A7: this compound displays distinct pharmacokinetic characteristics in humans compared to animals. In humans, it exhibits extensive plasma protein binding, resulting in a lower oral clearance compared to rats and dogs []. This difference in protein binding significantly contributes to its longer half-life and sustained activity in humans.

Q7: Has this compound been investigated in clinical trials for IBS?

A8: this compound underwent clinical trials to evaluate its efficacy and safety in managing IBS symptoms [, , ]. While it demonstrated some efficacy in reducing colonic motor activity, it did not meet the desired clinical endpoints for widespread use in IBS treatment [].

Q8: Does this compound have any applications beyond IBS research?

A11: this compound's high selectivity for M3 receptors has made it a valuable pharmacological tool in research settings. It has been used to investigate and characterize muscarinic receptor subtypes in various tissues, including human bronchial smooth muscle [], cat esophageal smooth muscle [], and rat oesophageal muscularis mucosae [].

Q9: What is the future direction of research related to this compound?

A12: While this compound itself is not currently being developed as a therapeutic agent, its exploration has paved the way for further research into gut-selective muscarinic antagonists []. The knowledge gained from studying its mechanism of action, structure-activity relationships, and pharmacokinetic profile can inform the development of next-generation drugs targeting gastrointestinal disorders.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.